
2-(4-Chloro-2-methylphenoxy)propanohydrazide
説明
2-(4-Chloro-2-methylphenoxy)propanohydrazide (2CMPH) is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless, crystalline solid that is soluble in water, alcohol, and a variety of other organic solvents. It is a member of the hydrazide family of compounds and is used in a variety of applications in the pharmaceutical, agrochemical, and fine chemical industries. In the scientific community, 2CMPH is used as a versatile reagent in a variety of synthetic reactions and as a catalyst in a wide range of biochemical processes.
科学的研究の応用
1. Biological Remediation of Phenoxy Herbicide-Contaminated Environments
- Application Summary : Phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used in agriculture to control broadleaf weeds. Their extensive use may promote contamination of soil, surface, and groundwater and lead to increased inhibition of plant development and soil toxicity. Hence, there is an urgent need to identify nature-based methods based on appropriate biological remediation techniques, such as bio-, phyto-, and rhizoremediation, that enable the effective elimination of phenoxy herbicides from the environment .
- Methods of Application : Bioremediation typically harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes, while phytoremediation is a cost-effective, environmentally friendly strategy that uses plants to transform or mineralize xenobiotics to less or nontoxic compounds .
- Results or Outcomes : The chapter presents current knowledge on the properties of phenoxy herbicides, as well as the concentrations detected in the environment, their toxicity, and the biological remediation techniques used for safe removal of the compounds of interest from the environment .
2. Synthesis and Characterization of Herbicidal Ionic Liquids
- Application Summary : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
- Methods of Application : The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .
- Results or Outcomes : The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
3. Enantiomeric Purity Determination
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Herbicidal Ionic Liquids
- Application Summary : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
- Methods of Application : The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .
- Results or Outcomes : The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
5. Simultaneous Removal of Phenoxy Herbicides
- Application Summary : A co-precipitation approach was used to create an MgAl-LDH@Fe3O4 magnetic adsorbent for the simultaneous removal of MCPA and 2,4-DCPA herbicides from aqueous solution .
- Methods of Application : The partial least squares method measures the concentration of each herbicide in their mixture. The optimization of MCPA and 2,4-DCPA simultaneous adsorption by LDH was achieved through Doehlert experimental design and the response surface method .
- Results or Outcomes : The highest absorption capacities of MCPA and 2.4-DCPA herbicides on the prepared adsorbent were 134.50 and 131.30 mg g -1, respectively .
6. Antitumor Activity
- Application Summary : A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Herbicidal Ionic Liquids
- Application Summary : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
- Methods of Application : The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .
- Results or Outcomes : The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
5. Simultaneous Removal of Phenoxy Herbicides
- Application Summary : A co-precipitation approach was used to create an MgAl-LDH@Fe3O4 magnetic adsorbent for the simultaneous removal of MCPA and 2,4-DCPA herbicides from aqueous solution .
- Methods of Application : Using different techniques such as TGA, XRD, FESEM, EDS and zeta potential, the properties of the prepared adsorbent were investigated . The partial least squares method measures the concentration of each herbicide in their mixture . The optimization of MCPA and 2,4-DCPA simultaneous adsorption by LDH was achieved through Doehlert experimental design and the response surface method .
- Results or Outcomes : The highest absorption capacities of MCPA and 2.4-DCPA herbicides on the prepared adsorbent were 134.50 and 131.30 mg g -1, respectively .
6. Antitumor Activity
- Application Summary : A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSUAXAZWIIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395862 | |
| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)propanohydrazide | |
CAS RN |
36304-48-0 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



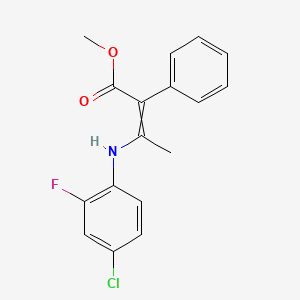
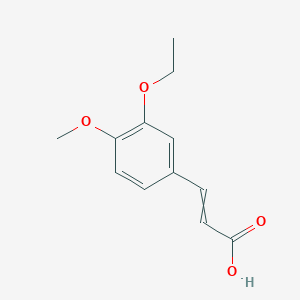
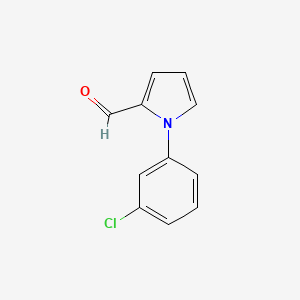
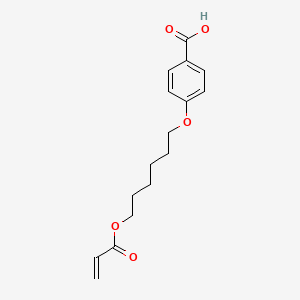
![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)
![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)
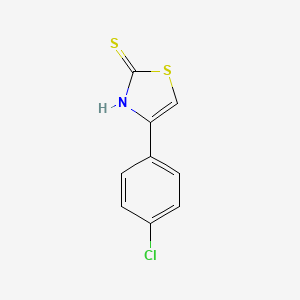
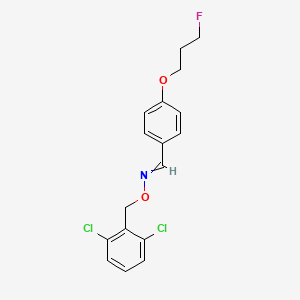
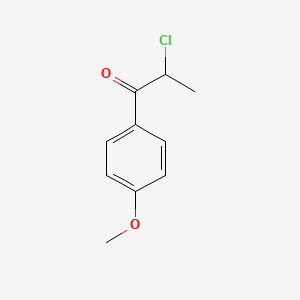


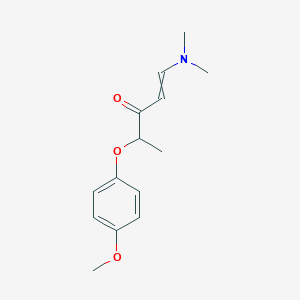

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)